molecular formula C9H8BrFO3 B13894881 Methyl 2-bromo-3-fluoro-4-methoxybenzoate

Methyl 2-bromo-3-fluoro-4-methoxybenzoate

Cat. No.: B13894881
M. Wt: 263.06 g/mol
InChI Key: KOFZAUHOMFZTCZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-3-fluoro-4-methoxybenzoate typically involves the bromination and fluorination of a methoxybenzoate precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Electrophiles like nitronium ion (NO2+) in the presence of sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates such as azido or thiocyanato derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-3-fluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-fluoro-4-methoxybenzoate depends on its specific application

    Bromine and Fluorine Atoms: These atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

    Methoxy Group: The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Methyl 2-bromo-3-fluoro-4-methoxybenzoate can be compared with other similar compounds, such as:

  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 2-bromo-4-fluoro-3-methoxybenzoate
  • Methyl 3-bromo-2-fluoro-4-methoxybenzoate

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of bromine, fluorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3

InChI Key

KOFZAUHOMFZTCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Br)F

Origin of Product

United States

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